N1-(2,4-Dinitrophenyl)-3,6,9,12,15-pentaoxaheptadecane-1,17-diamine
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Overview
Description
N1-(2,4-Dinitrophenyl)-3,6,9,12,15-pentaoxaheptadecane-1,17-diamine is a complex organic compound characterized by the presence of a dinitrophenyl group and a polyether chain This compound is notable for its unique structural features, which include multiple ether linkages and a terminal diamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-Dinitrophenyl)-3,6,9,12,15-pentaoxaheptadecane-1,17-diamine typically involves a multi-step process. One common method starts with the nitration of a suitable aromatic precursor to introduce the dinitrophenyl group. This is followed by the formation of the polyether chain through a series of etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
N1-(2,4-Dinitrophenyl)-3,6,9,12,15-pentaoxaheptadecane-1,17-diamine can undergo various chemical reactions, including:
Oxidation: The dinitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The diamine group can participate in nucleophilic substitution reactions, forming new derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitrophenyl derivatives with higher oxidation states.
Reduction: Conversion to diamino derivatives.
Substitution: Formation of N-substituted derivatives with various functional groups.
Scientific Research Applications
N1-(2,4-Dinitrophenyl)-3,6,9,12,15-pentaoxaheptadecane-1,17-diamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of N1-(2,4-Dinitrophenyl)-3,6,9,12,15-pentaoxaheptadecane-1,17-diamine involves its interaction with specific molecular targets. The dinitrophenyl group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The polyether chain may facilitate the compound’s solubility and transport within biological systems. Overall, the compound’s effects are mediated through its ability to form stable complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2,4-dinitrophenyl)hydrazine: Shares the dinitrophenyl group but lacks the polyether chain.
N-(2,4-Dinitrophenyl)ethylenediamine: Similar diamine structure but with a shorter chain.
N-(2,4-Dinitrophenyl)-N’-phenyl-4-(trifluoromethyl)benzene-1,2-diamine: Contains additional aromatic substituents
Uniqueness
N1-(2,4-Dinitrophenyl)-3,6,9,12,15-pentaoxaheptadecane-1,17-diamine is unique due to its extended polyether chain, which imparts distinct solubility and reactivity properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability .
Properties
Molecular Formula |
C18H30N4O9 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2,4-dinitroaniline |
InChI |
InChI=1S/C18H30N4O9/c19-3-5-27-7-9-29-11-13-31-14-12-30-10-8-28-6-4-20-17-2-1-16(21(23)24)15-18(17)22(25)26/h1-2,15,20H,3-14,19H2 |
InChI Key |
BJHCLGADDLEYQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
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